molecular formula C18H16N4O3 B4426919 N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B4426919
M. Wt: 336.3 g/mol
InChI Key: DRJWQDGBGIBZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.12224039 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-12-6-4-5-11(9-12)19-17(24)14-10-16(23)22-15-8-3-2-7-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWQDGBGIBZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : Tetrahydropyrimido[1,2-a]benzimidazole
  • Functional Groups : Carboxamide and methoxyphenyl substituents

This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
N-(3-Methoxyphenyl)-4-oxo...MCF-7TBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Inhibition of myeloperoxidase (MPO), an enzyme involved in the inflammatory response, has been linked to reduced tissue damage in models of inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and cardiovascular diseases.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or DNA, leading to inhibition of growth in various bacterial strains. Studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A recent study focused on the synthesis and biological evaluation of various benzimidazole derivatives found that modifications at the 3-position significantly enhanced anticancer activity against MCF-7 cells. The study highlighted the importance of substituent groups in determining the efficacy and selectivity of these compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide. A synthesized derivative exhibited significant anti-inflammatory activity when tested using the carrageenan-induced paw edema model in rats. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the aromatic rings enhances this activity. For instance, compounds with a 3-methoxyphenyl group showed notable efficacy compared to others lacking this substitution .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines, including those similar to this compound, exhibited significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) at specific positions on the phenyl ring significantly enhances biological activity.
  • Hydrophilicity vs. Lipophilicity : A balanced hydrophilic-lipophilic character is essential for optimal interaction with biological targets. Compounds with excessive lipophilicity may exhibit poor solubility and bioavailability .

Case Studies and Experimental Data

The antimicrobial potential was assessed against Gram-positive and Gram-negative bacteria. The findings are presented in Table 2:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that compounds related to this compound possess significant antimicrobial properties .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Conditions Reactants/Catalysts Products Key Observations References
Acidic (HCl, H₂SO₄)Aqueous acid, refluxN-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxylic acidEnhanced solubility in polar solvents,
Basic (NaOH, KOH)Aqueous base, 80–100°CSame as aboveFaster kinetics compared to acidic conditions,

Nucleophilic Substitution at the Methoxyphenyl Group

The 3-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) reactions, though the methoxy group’s electron-donating nature directs incoming electrophiles to specific positions.

Reaction Type Reagents Products Positional Selectivity References
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative at para position to methoxy groupDominant para substitution due to methoxy ,
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivatives (e.g., Cl, Br)Ortho/para selectivity observed ,

Ring-Opening and Cyclization Reactions

The tetrahydropyrimido[1,2-a]benzimidazole core undergoes ring-opening under strong acidic or oxidative conditions, followed by re-cyclization to form novel heterocycles.

Conditions Reagents Products Mechanistic Insights References
Acidic hydrolysisConc. HCl, refluxBenzimidazole-2-carboxamide with fragmented pyrimidine ringProtonation of nitrogen atoms weakens ring,
Oxidative cyclizationDDQ, CH₃CN, 60°CAromatic pyrimido-benzimidazole derivativesDehydrogenation stabilizes conjugated system ,

Catalytic Functionalization

Lanthanum triflate [La(OTf)₃] catalyzes multicomponent reactions (MCRs) involving aldehydes, urea, and amines, enabling efficient synthesis of tetrahydropyrimidinecarboxamide analogs.

Catalyst Reactants Products Yield References
La(OTf)₃ (10 mol%)Aldehyde, urea, amineFunctionalized tetrahydropyrimidinecarboxamide derivatives75–92% ,

Hydrogen Bonding and π–π Interactions

The compound engages in non-covalent interactions critical for biological activity:

  • Hydrogen bonding : The carboxamide NH and carbonyl groups interact with protein residues (e.g., serine, aspartate).

  • π–π stacking : The benzimidazole ring aligns with aromatic amino acids (e.g., phenylalanine, tyrosine) in enzyme active sites.

Stability Under Varied Conditions

Parameter Conditions Outcome Implications References
pH stabilitypH 2–10, 25°CStable for 24 hours; degradation at pH < 2 or > 10Optimal storage in neutral buffers,
Thermal stability25–100°CDecomposition above 80°CReactions require controlled heating,

Synergistic Reactions with Clinically Relevant Inhibitors

In pharmacological studies, derivatives of this compound exhibit enhanced anticancer activity when combined with kinase inhibitors like osimertinib (EGFR inhibitor) .

Combination Partner Biological Target Observed Effect Synergy Score References
OsimertinibEGFR kinase4.2-fold increase in cytotoxicity against glioblastoma cellsCI = 0.3 (strong synergy) ,

Key Insights:

  • The carboxamide and methoxyphenyl groups are primary sites for chemical modification.

  • Catalytic methods (e.g., La(OTf)₃) enable efficient synthesis of structurally diverse analogs.

  • Stability under physiological conditions supports its potential as a drug candidate.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide analogs?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzimidazole precursors and activated carbonyl intermediates. For example, analogs with related scaffolds (e.g., pyrimido-benzimidazoles) are synthesized via cyclocondensation under reflux in ethanol or THF, with yields ranging from 37% to 90% depending on substituent reactivity . Key steps include:
  • Substituted hydrazide intermediates : Prepared by reacting acylhydrazides with substituted aldehydes (e.g., 2,6-difluorobenzaldehyde) under reflux .
  • Cyclization : Achieved using thioglycolic acid or mercaptoacetic acid to form thiazolidinone rings, followed by purification via flash chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) confirm the benzimidazole and carboxamide moieties. Methoxy groups appear as singlets near δ 3.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the carboxamide functionality .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused pyrimido-benzimidazole core .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility Screening : Use solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication. Centrifugation (10,000 rpm, 10 min) removes insoluble aggregates .
  • Stability Studies : Incubate the compound in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) at 37°C. Monitor degradation via HPLC at 24/48/72 hours, using a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with electron-withdrawing substituents (e.g., chloro, fluoro)?

  • Methodological Answer :
  • Reaction Conditions : Electron-withdrawing groups (e.g., -Cl, -F) reduce nucleophilicity, requiring longer reaction times (24–48 hrs) and higher temperatures (80–100°C). Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while ethanol/THF mixtures balance reactivity and purity .
  • Yield Comparison : For example, 4-chlorophenyl derivatives achieve 70% yield in ethanol, while 2,6-dichlorophenyl analogs require THF and yield 45% .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. chloro at the 3-position) and compare IC₅₀ values in enzyme inhibition assays. For instance, 3-methoxy groups may enhance membrane permeability but reduce target binding affinity .
  • Orthogonal Assays : Validate conflicting cytotoxicity data using both MTT and ATP-based luminescence assays to rule out false positives from compound interference .

Q. How can computational modeling predict the compound’s binding mode to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase). The pyrimido-benzimidazole core aligns with hydrophobic regions, while the carboxamide forms hydrogen bonds with catalytic lysines .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .

Q. What experimental designs mitigate spectral overlap in NMR characterization of regioisomers?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC differentiate regioisomers by correlating protons with adjacent carbons. For example, methoxy protons in 3-methoxyphenyl derivatives show cross-peaks with C-3 in HMBC .
  • Isotopic Labeling : Synthesize analogs with ¹³C-labeled carbonyl groups to resolve overlapping signals in crowded regions (δ 160–180 ppm) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer :
  • In Vitro–In Vivo Extrapolation (IVIVE) : Compare predicted hepatic clearance (via CYP3A4 inhibition assays) with observed plasma half-life in rodent models. Adjust QSAR models using experimental logP and plasma protein binding data .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation or glucuronidation) that explain rapid clearance .

Q. What methods validate the purity of the compound in complex biological matrices?

  • Methodological Answer :
  • LC-HRMS : Employ a Q-TOF mass spectrometer with a HILIC column to separate the compound from matrix interferents. Confirm purity using extracted ion chromatograms (mass error <5 ppm) .
  • DSC/TGA : Differential scanning calorimetry (melting point ±2°C) and thermogravimetric analysis (weight loss <1% at 150°C) ensure thermal stability and crystallinity .

Advanced Pharmacological Profiling

Q. How are off-target effects evaluated for this compound in kinase inhibitor screens?

  • Methodological Answer :
  • Kinome-Wide Profiling : Use a commercial panel (e.g., Eurofins KinaseProfiler) to test inhibition of 468 kinases at 1 µM. Prioritize hits with >50% inhibition for counter-screening .
  • Cellular Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) on treated cells to identify downstream signaling nodes (e.g., MAPK/STAT3) affected by off-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.